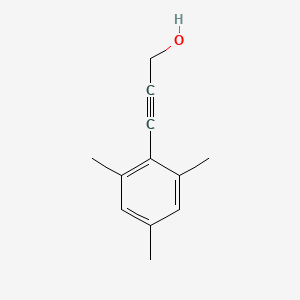
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O It is characterized by the presence of a hydroxyl group (-OH) attached to a propynyl group, which is further connected to a trimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4,6-trimethylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product. Common bases used in this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol or 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Substitution: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-chloride.
Aplicaciones Científicas De Investigación
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler compound with similar reactivity but lacking the trimethylphenyl group.
3-Trimethylsilyl-2-propyn-1-ol: Contains a trimethylsilyl group instead of a trimethylphenyl group, leading to different chemical properties.
Uniqueness
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
774-10-7 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,6H2,1-3H3 |
Clave InChI |
IUDAJVZEUIDFQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C#CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


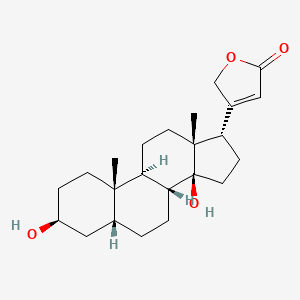
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
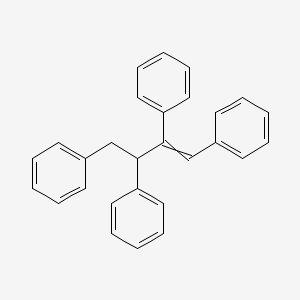

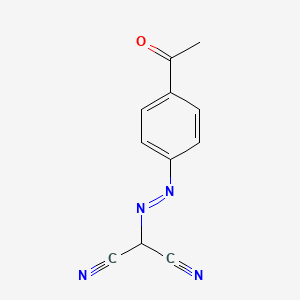
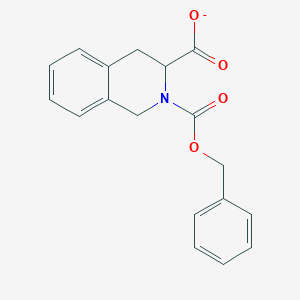
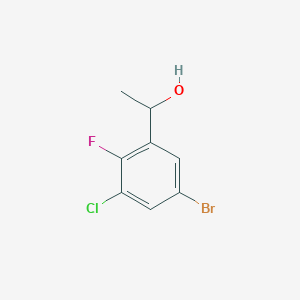
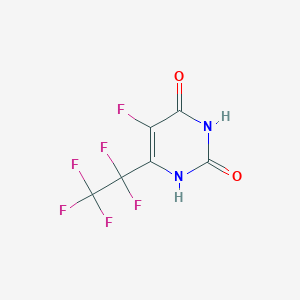
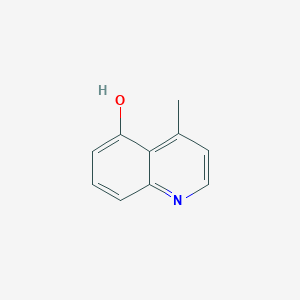
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)
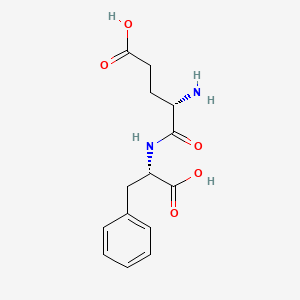

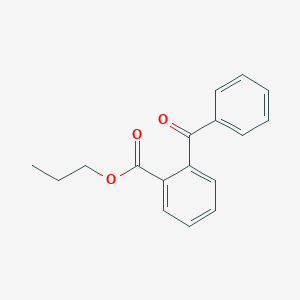
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
